4-(Dodecanoylamino)-N-phenylbenzamide is a synthetic compound that belongs to the class of amides, specifically derivatives of N-phenylbenzamide. This compound features a dodecanoyl group attached to an amino group, which enhances its lipophilicity and potential biological activity. The structural formula indicates that it may exhibit significant interactions with biological targets, making it a subject of interest in medicinal chemistry.
This compound has been synthesized and studied in various research contexts, particularly for its antiviral properties and as a potential therapeutic agent. The synthesis often involves the condensation of dodecanoyl chloride with N-phenylbenzamine or similar precursors, utilizing methods that ensure the stability of the amide bond during reactions .
4-(Dodecanoylamino)-N-phenylbenzamide can be classified as:
The synthesis of 4-(dodecanoylamino)-N-phenylbenzamide typically involves the following steps:
The reaction conditions usually involve:
4-(Dodecanoylamino)-N-phenylbenzamide can undergo several chemical reactions, including:
These reactions often require careful control of pH and temperature to ensure high yields and minimize side reactions .
The mechanism of action for 4-(dodecanoylamino)-N-phenylbenzamide, particularly in biological contexts, may involve:
Research indicates potential antiviral activity and other therapeutic effects, although detailed mechanisms are still under investigation.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are used to characterize this compound .
4-(Dodecanoylamino)-N-phenylbenzamide has several applications in scientific research:
4-(Dodecanoylamino)-N-phenylbenzamide is a structurally sophisticated small molecule characterized by a tertiary amide-functionalized benzamide core with an extended lipophilic chain. Its systematic IUPAC name denotes the presence of a dodecanoyl group (C₁₂H₂₃CO-) attached via an amide linkage to the para-position of an N-phenylbenzamide scaffold. The molecular formula is C₂₅H₃₄N₂O₂, with a calculated molecular weight of 394.55 g/mol. Key structural features include:
Table 1: Structural Attributes of 4-(Dodecanoylamino)-N-phenylbenzamide
Structural Element | Chemical Group | Functional Role |
---|---|---|
Core scaffold | N-Phenylbenzamide | Planar rigidity, H-bond donor/acceptor |
Para-substituent | Dodecanoylamino (C₁₂) | Lipophilicity enhancement, membrane interaction |
Amide linkage | –NH–C(=O)–C₁₁H₂₃ | Metabolic stability, conformational flexibility |
Terminal chain | n-Dodecyl | Hydrophobic domain, partitioning modulator |
Spectroscopic characteristics include a diagnostic IR absorption at ~1650 cm⁻¹ (amide I C=O stretch) and ~3300 cm⁻¹ (N-H stretch), with ¹H NMR exhibiting a downfield-shifted amide proton signal (δ 10.2–10.5 ppm). The ortho-protons of the N-phenyl ring appear as complex multiplet signals (δ 7.4–7.6 ppm), while the dodecanoyl chain shows characteristic methylene multiplet (δ 1.2–1.3 ppm) and terminal methyl triplet (δ 0.88 ppm) resonances [6] [10].
N-Phenylbenzamide derivatives (benzanilides) have served as privileged scaffolds in medicinal chemistry since the mid-20th century, primarily due to their synthetic accessibility and tunable bioactivity. Early investigations focused on their antiparasitic potential, exemplified by the discovery that 2-aminoimidazoline-functionalized N-phenylbenzamides (e.g., compound 1a) exhibited potent activity against Trypanosoma brucei (EC₅₀ = 0.83 μM) through kinetoplast DNA (kDNA) minor groove binding [4]. This established their mechanism as displacers of High Mobility Group (HMG)-box proteins from kDNA, triggering parasite death [4].
Structural evolution addressed key limitations:
Table 2: Bioactivity Evolution of Select N-Phenylbenzamide Derivatives
Compound | R₁/R₂ Substituents | Bioactivity (EC₅₀, μM) | Target Pathogen |
---|---|---|---|
1a | H (unsubstituted) | 0.83 ± 0.08 | T. brucei (bloodstream) |
1e | meta-Cl, para-Cl | 5.7 ± 0.7 | T. brucei (resistant) |
1h | meta-OiPr, para-OiPr | 17.6 ± 2.1 | T. brucei |
1c | –NH₂ | 15 ± 0.6 (SZ-98 strain) | EV71 virus |
1e | –NH₂, –OCH₃ | 5.7 ± 0.8 – 12 ± 1.2 | EV71 virus (multi-strain) |
Simultaneously, antiviral research identified unsubstituted benzanilides as weak inhibitors of Enterovirus 71 (EV71). Strategic placement of electron-donating groups (e.g., –NH₂, –OCH₃) at the meta/para positions yielded potent analogues like 1e (IC₅₀ = 5.7–12 μM against four EV71 strains), attributed to enhanced interactions with the viral capsid or host factors [7]. These historical developments established N-phenylbenzamides as versatile platforms for bioactivity optimization, setting the stage for long-chain acylated derivatives like 4-(dodecanoylamino)-N-phenylbenzamide.
The incorporation of long-chain acyl groups (e.g., dodecanoyl) into drug scaffolds represents a sophisticated strategy to modulate pharmacodynamic and pharmacokinetic properties. In 4-(dodecanoylamino)-N-phenylbenzamide, the C12 chain confers critical advantages:
Table 3: Biological Impacts of Long-Chain Acyl Modifications
Biological Mechanism | Effect on Drug Molecule | Relevance to 4-(dodecanoylamino)-N-phenylbenzamide |
---|---|---|
Lipid-mediated trafficking | Directed subcellular delivery | Enhanced accumulation in mitochondria/ER |
Membrane anchoring | Increased local concentration at lipid bilayers | Proximity to membrane-associated targets |
Metabolic protection | Reduced oxidative deamination/glucuronidation | Extended systemic exposure |
Target engagement | Hydrophobic interactions with target binding pockets | Improved affinity for lipophilic enzyme sites |
These principles position 4-(dodecanoylamino)-N-phenylbenzamide as a rationally designed analogue leveraging long-chain acylation to overcome historical limitations of benzanilide-based therapeutics, particularly for intracellular and metabolically challenging targets [4] [5] [8].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8